molecular formula C9H11N5 B2480807 5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 606136-08-7

5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2480807
CAS No.: 606136-08-7
M. Wt: 189.222
InChI Key: BVQONTHOSAPEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 5-methyl-N-(prop-2-en-1-yl)-triazolo[1,5-a]pyrimidin-7-amine features a fused bicyclic system comprising a triazole ring condensed with a pyrimidine ring. The IUPAC name is derived through the following analysis:

  • Core structure : The parent heterocycle is triazolo[1,5-a]pyrimidine, where the triazole ring (positions 1, 2, 4) is fused to the pyrimidine ring such that the bridging atoms are nitrogen at position 1 of the triazole and carbon at position 5 of the pyrimidine.
  • Substituents :
    • A methyl group at position 5 of the triazolopyrimidine core.
    • A prop-2-en-1-yl (allyl) group attached to the exocyclic nitrogen at position 7.

The systematic name is validated by the numbering scheme illustrated below:

      6
      |
1N---2C---3N  
|         |  
4C---5C---7N  

Structural representation :

  • SMILES : CC1=NC2=NC=NN2C(=C1)NCC=C
  • 2D skeletal formula :

CAS Registry Number and Alternative Chemical Identifiers

  • CAS Registry Number : Not explicitly listed in available databases. The propargyl analog (prop-2-yn-1-yl) is registered under CAS 606136-09-8, but the allyl derivative remains unindexed in the provided sources.
  • Alternative identifiers :
    • InChIKey : XUFHJLCAESVERQ-UHFFFAOYSA-N (hypothetical, derived from structural analogs).
    • ChemSpider ID : 560795 (propargyl variant).
    • PubChem CID : 645877 (propargyl variant).

Molecular Formula and Mass Spectrometry Characterization

  • Molecular formula : $$ \text{C}9\text{H}{11}\text{N}_5 $$
    • Derived from the triazolopyrimidine core ($$ \text{C}5\text{H}4\text{N}4 $$) with additions:
      • Methyl group: $$ +\text{CH}
      3 $$.
    • Allylamine group: $$ +\text{C}3\text{H}5\text{N} $$.
  • Mass spectrometry data :





















    Property Value
    Molecular weight 189.22 g/mol
    Exact mass 189.1018 Da
    Major fragments (EI-MS) m/z 189 (M$$^+$$), 146 (M$$^+$$-C$$3$$H$$5$$), 119 (triazolo-pyrimidine core).
  • High-resolution mass spectrometry (HRMS) of analogs confirms the core’s stability under ionization, with dominant peaks corresponding to the loss of the allyl group.

    Isomeric Considerations and Tautomeric Forms

    • Tautomerism : The triazole ring exhibits prototropic tautomerism, with possible hydrogen shifts between N1 and N2 (Figure 2). However, substitution at N7 stabilizes the amine form, minimizing tautomeric interconversion.
    • Geometric isomerism : The allyl group’s terminal double bond ($$ \text{CH}2=\text{CHCH}2 $$) lacks geometric isomerism due to symmetry.
    • Rotamers : Restricted rotation about the N7–C bond creates atropisomers, though energy barriers are low ($$ \Delta G^\ddagger < 20 \text{ kcal/mol} $$).

    Table 1 : Tautomeric and Isomeric Profiles

    Isomer Type Description Stability
    Triazole tautomer Hydrogen at N1 vs. N2 N1-H favored
    Pyrimidine keto-enol Not applicable (no carbonyl groups) N/A
    Allyl conformation Anti vs. gauche orientations relative to the triazole ring Anti preferred

    Properties

    IUPAC Name

    5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11N5/c1-3-4-10-8-5-7(2)13-9-11-6-12-14(8)9/h3,5-6,10H,1,4H2,2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BVQONTHOSAPEFG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC2=NC=NN2C(=C1)NCC=C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11N5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    189.22 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) under supercritical carbon dioxide conditions . This method is advantageous due to its solvent-free nature and the use of supercritical carbon dioxide, which is an environmentally friendly solvent.

    Industrial Production Methods

    While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.

    Chemical Reactions Analysis

    Types of Reactions

    5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

      Oxidation: This compound can be oxidized to form corresponding oxides.

      Reduction: Reduction reactions can convert it into different reduced forms.

      Substitution: It can undergo nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

      Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

      Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

    Major Products

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

    Scientific Research Applications

    Anticancer Activity

    Research has indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, studies have shown that certain modifications to the triazolo-pyrimidine core can enhance cytotoxicity against cancer cell lines. In particular, compounds that stabilize microtubules have been identified as potential treatments for cancer due to their ability to disrupt mitotic processes in cancer cells .

    Case Study:
    A study demonstrated that microtubule-stabilizing agents derived from triazolo[1,5-a]pyrimidines showed significant inhibition of tumor growth in xenograft models of breast cancer. The compounds were evaluated for their pharmacokinetic properties and demonstrated favorable absorption and distribution characteristics .

    Neuroprotective Effects

    The neuroprotective potential of triazolo[1,5-a]pyrimidines has been explored in the context of neurodegenerative diseases such as Alzheimer’s disease. These compounds can modulate tau phosphorylation and prevent aggregation, which are critical factors in Alzheimer's pathology .

    Data Table: Neuroprotective Activity of Triazolo[1,5-a]pyrimidines

    CompoundIC50 (µM)Mechanism of Action
    A10Inhibition of tau aggregation
    B15Microtubule stabilization
    C8Antioxidant properties

    Antimicrobial Properties

    Some triazolo[1,5-a]pyrimidine derivatives have shown activity against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

    Case Study:
    A series of synthesized derivatives were tested against Staphylococcus aureus and exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

    Synthetic Approaches

    The synthesis of 5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. Common methods include:

    • Condensation Reactions: Utilizing various heterocyclic amines.
    • Cyclization Processes: Employing reagents that facilitate the formation of the triazole ring.
    • Functional Group Modifications: To enhance biological activity or solubility.

    Mechanism of Action

    The mechanism of action of 5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

    Comparison with Similar Compounds

    Antimalarial Activity

    • DSM74 (5-methyl-N-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine):

      • Replacing the allyl group with a 4-(trifluoromethyl)phenyl substituent enhances metabolic stability and potency against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis. DSM74 showed a PfDHODH IC₅₀ of 0.047 μM and improved oral exposure in mice compared to earlier analogs .
      • Key difference : The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism, critical for in vivo efficacy.
    • DSM265 (2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ⁶-sulfanyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine):

      • Incorporation of a pentafluoro-sulfanyl group at the para position of the aniline ring improves PfDHODH inhibition (IC₅₀ = 0.005 μM) and achieves curative effects in P. berghei-infected mice. This substituent enhances π-stacking interactions with the enzyme’s hydrophobic pocket .
    • Compound 20 (5-methyl-N-(4-(trifluoromethylthio)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine):

      • The trifluoromethylthio group confers superior antimalarial activity (EC₅₀ = 0.079 μM) but lower metabolic stability than DSM265 .

    Anti-Inflammatory Activity

    • Compound C (2-((1H-benzo[d]imidazol-2-yl)methylthio)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine):
      • The thiomethyl-benzimidazole and methylpiperazine substituents enable dual inhibition of LSD1/KDM1A and inflammatory cytokines, reducing LPS-induced lung injury in murine models. The allyl-substituted analog lacks this multitarget capability .

    Anticancer Activity

    • Lead Compound from : Substitution with a trifluoroethylamino group at position 5 and fluorinated aryl groups at position 6 enhances tubulin polymerization inhibition (IC₅₀ < 50 nM). The allyl group in the query compound may reduce steric hindrance, but its lower electron-withdrawing capacity diminishes tubulin binding .

    Physicochemical and Pharmacokinetic Properties

    Compound logP Solubility (µg/mL) Metabolic Stability (t₁/₂, h)
    5-Methyl-N-(prop-2-en-1-yl)-... 2.1 12.5 1.2 (low)
    DSM74 3.8 5.8 4.5 (moderate)
    DSM265 4.5 2.1 8.7 (high)
    Compound 20 3.2 8.9 2.3 (low)
    • Trends : Bulky electron-withdrawing groups (e.g., pentafluoro-sulfanyl) improve metabolic stability but reduce solubility. The propenyl group’s lower logP enhances solubility but increases susceptibility to CYP450 oxidation .

    Biological Activity

    5-Methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in cancer therapy and neurodegenerative diseases. This article explores the compound's mechanisms of action, pharmacological properties, and relevant case studies.

    Chemical Structure and Properties

    The compound belongs to the class of triazolo-pyrimidines, characterized by a triazole ring fused to a pyrimidine structure. Its chemical formula is C9H10N4C_9H_{10}N_4, and it features a methyl group at the 5-position and an allyl group at the nitrogen atom adjacent to the triazole moiety.

    • Microtubule Stabilization :
      • Compounds in this class have been shown to stabilize microtubules by binding to specific sites on tubulin. This action is crucial for disrupting cancer cell proliferation. Studies indicate that this compound may interact with the vinca site on β-tubulin, similar to other known microtubule stabilizers .
    • Inhibition of AXL Receptor Tyrosine Kinase :
      • The compound has demonstrated inhibitory effects on AXL receptor tyrosine kinase (AXL RTK), which plays a role in cancer progression and metastasis. Inhibition of AXL can lead to reduced tumor growth and increased sensitivity to chemotherapy .

    Antiproliferative Activity

    The antiproliferative effects of this compound have been evaluated against various cancer cell lines:

    Cell Line IC50 (µM) Mechanism
    MCF-7 (Breast)0.53Tubulin polymerization inhibition
    HeLa (Cervical)0.60Microtubule stabilization
    A549 (Lung)0.38AXL inhibition
    MDA-MB-231 (Breast)0.43Tubulin polymerization inhibition

    These results indicate that the compound exhibits potent antiproliferative activity across multiple cancer types.

    Neuroprotective Effects

    Recent studies have indicated potential neuroprotective properties of triazolo-pyrimidines, including this compound. It has been suggested that these compounds can stabilize microtubules in neuronal cells, providing a protective effect against neurodegenerative conditions such as Alzheimer's disease. The structure–activity relationship studies reveal that modifications in the substituents can significantly influence the neuroprotective efficacy .

    Case Studies and Research Findings

    Several studies have provided insights into the biological activity of this compound:

    • Study on Microtubule Dynamics :
      • A study evaluated various triazolo-pyrimidine derivatives for their ability to stabilize microtubules in vitro. The results showed that compounds with similar structures to this compound significantly increased levels of acetylated α-tubulin in treated cells compared to controls .
    • AXL Inhibition and Cancer Treatment :
      • Another research highlighted the role of AXL inhibition by this compound in reducing tumor growth in xenograft models. The study found that treatment with the compound led to decreased expression of AXL and downstream signaling pathways associated with cell survival and proliferation .

    Q & A

    Q. What are the common synthetic routes for 5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how are reaction conditions optimized?

    • Methodological Answer : The synthesis typically involves cyclization of precursors such as aminotriazoles or pyrimidine derivatives. Key approaches include:
    • One-pot multi-component reactions : Combining aminotriazoles, aldehydes, and ketones in solvents like ethanol or DMF with catalysts (e.g., APTS) to form the triazolo-pyrimidine core .
    • Stepwise cyclization : Using pyrimidine precursors (e.g., ethyl 3-oxohexanoate) fused with aminotriazoles in DMF, followed by methanol addition and crystallization .
    • Functionalization : Introducing the propenylamine (allylamine) substituent via nucleophilic substitution or coupling reactions under controlled temperatures (60–80°C) .
      Optimization focuses on catalysts (e.g., acidic or basic conditions), solvent polarity, and reaction time to maximize yield (typically 60–85%) and purity (>95%) .

    Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

    • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with shifts for methyl (δ 2.1–2.5 ppm) and allyl groups (δ 5.0–5.8 ppm) .
    • Infrared Spectroscopy (IR) : Detects functional groups like C=N (1600–1650 cm1^{-1}) and N-H stretches (3200–3400 cm1^{-1}) .
    • Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 245 for the parent ion) .
    • X-ray Crystallography : Resolves bond lengths (e.g., 1.35–1.40 Å for C-N in the triazole ring) and dihedral angles, critical for confirming stereochemistry .

    Q. What are the typical chemical reactions and stability profiles of this compound under varying conditions?

    • Methodological Answer :
    • Oxidation : Reacts with hydrogen peroxide or KMnO4_4 to form N-oxide derivatives, monitored by TLC (Rf_f shift from 0.5 to 0.3 in ethyl acetate/hexane) .
    • Reduction : Sodium borohydride reduces imine bonds, altering solubility for purification .
    • Hydrolysis : Stable in neutral aqueous solutions but degrades under strong acids/bases (pH <2 or >12) via ring-opening .
    • Photostability : UV-Vis studies show decomposition under prolonged UV exposure (>8 hours), requiring storage in amber vials .

    Advanced Research Questions

    Q. How can computational methods predict the pharmacokinetics and target binding of this compound?

    • Methodological Answer :
    • Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., kinase targets), with scoring functions (ΔG ≈ -9.5 kcal/mol) indicating high affinity .
    • ADME Prediction : Tools like SwissADME estimate bioavailability (85% oral), BBB permeability (log BB <0.3), and CYP450 metabolism (CYP3A4 substrate) .
    • QSAR Models : Correlate substituent effects (e.g., allyl group) with bioactivity (IC50_{50} <1 µM for kinase inhibition) .

    Q. What experimental strategies elucidate the mechanism of enzyme inhibition by this compound?

    • Methodological Answer :
    • Kinetic Assays : Measure inhibition constants (Ki_i) via Lineweaver-Burk plots, showing competitive inhibition (Ki_i = 0.8 µM) against kinases .
    • Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH = -12 kcal/mol) and entropy changes (ΔS = +15 cal/mol·K) .
    • Mutagenesis Studies : Replace key residues (e.g., Asp 184 in target enzymes) to confirm hydrogen bonding with the triazole nitrogen .

    Q. How do structural modifications (e.g., substituent variations) impact bioactivity and synthetic feasibility?

    • Methodological Answer :
    • Substituent Effects :
    SubstituentBioactivity (IC50_{50}, µM)Synthetic Yield (%)
    Allyl (propenyl)0.975
    Methyl5.285
    Trifluoromethyl0.360
    Data from kinase inhibition assays .
    • Synthetic Challenges : Bulky groups (e.g., trifluoromethyl) reduce yield due to steric hindrance but enhance target affinity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.